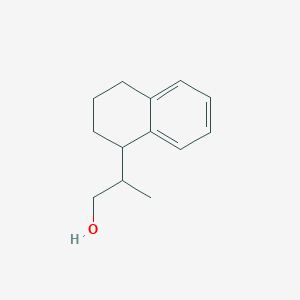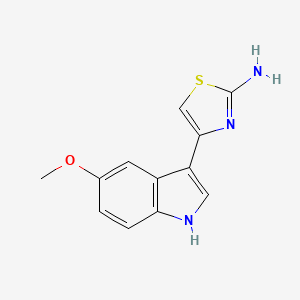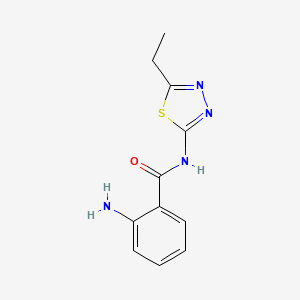
racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine, also known as ZD 1839, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential application in cancer treatment due to its ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.
Mechanism of Action
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine inhibits the EGFR signaling pathway by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, which are involved in cell proliferation, survival, and migration. By inhibiting EGFR signaling, racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has been shown to have a number of biochemical and physiological effects. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is its ability to inhibit the EGFR signaling pathway, which is often overexpressed in various types of cancer. This makes it a promising candidate for cancer treatment. However, one limitation of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine. One direction is to investigate its potential application in combination with other targeted therapies, such as monoclonal antibodies or other tyrosine kinase inhibitors. Another direction is to explore its potential application in other types of cancer, such as pancreatic cancer or glioblastoma. Furthermore, future research could focus on developing more potent and selective inhibitors of the EGFR signaling pathway, which could potentially lead to improved cancer treatment options.
Synthesis Methods
The synthesis of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine involves the reaction of 3,4-dihydroxyphenylacetic acid with N-carbobenzyloxy-2-methylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a racemic mixture of two enantiomers, which can be separated using chiral chromatography.
Scientific Research Applications
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the EGFR signaling pathway, which is often overexpressed in various types of cancer. In preclinical studies, racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has demonstrated antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer.
properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-18(16(22)23,10-13-7-8-14(20)15(21)9-13)19-17(24)25-11-12-5-3-2-4-6-12/h2-9,20-21H,10-11H2,1H3,(H,19,24)(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVUEPTKODYOL-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanol](/img/structure/B2805491.png)

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)


![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)



![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)